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Compound of Interest

Compound Name: 1-Chloro-5-methylisoquinoline

Cat. No.: B1582998 Get Quote

An In-Depth Technical Guide to 1-Chloro-5-methylisoquinoline

Abstract
This technical guide provides a comprehensive overview of 1-Chloro-5-methylisoquinoline, a

key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its

core molecular structure, systematic nomenclature, and physicochemical properties. This

document outlines a robust, field-proven synthetic methodology, grounded in established

chemical principles, and presents a framework for its analytical characterization using modern

spectroscopic techniques. The rationale behind experimental design and the interpretation of

analytical data are emphasized to provide a self-validating protocol for researchers. This guide

is intended for professionals in drug development and chemical research who require a deep,

practical understanding of this versatile synthetic intermediate.

Chemical Identity and Molecular Structure
The foundational step in utilizing any chemical reagent is a precise understanding of its identity

and structure. 1-Chloro-5-methylisoquinoline is a substituted aromatic heterocycle based on

the isoquinoline core.

1.1. IUPAC Name and Registration

IUPAC Name: 1-chloro-5-methylisoquinoline[1]
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CAS Number: 24188-79-2[1][2][3]

Molecular Formula: C₁₀H₈ClN[1][3][4]

1.2. Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. A

chlorine atom is substituted at the C1 position of the isoquinoline ring, and a methyl group is at

the C5 position.

Caption: Molecular structure of 1-Chloro-5-methylisoquinoline.

1.3. Physicochemical Properties

A summary of key computed and experimental properties is crucial for experimental planning,

including solvent selection and reaction condition optimization.

Property Value Source

Molecular Weight 177.63 g/mol [1][3]

Monoisotopic Mass 177.0345270 Da [1]

Boiling Point 308.6 ± 22.0 °C (Predicted) [2]

Physical Form Solid

XLogP3 3.4 [1]

Hydrogen Bond Donors 0 [3]

Hydrogen Bond Acceptors 1 [3]

Synthesis Protocol and Mechanistic Insight
The preparation of 1-chloro-isoquinolines is commonly achieved from the corresponding

isoquinoline N-oxides. This approach provides a reliable and scalable route. The protocol

described below is a representative method adapted from established procedures for similar

substituted isoquinolines[5][6].
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2.1. Experimental Protocol: Synthesis from 5-Methylisoquinoline N-oxide

This two-step process involves the initial oxidation of the parent heterocycle followed by

chlorination.

Step 1: N-Oxidation of 5-Methylisoquinoline

Dissolve 5-methylisoquinoline (1 equivalent) in glacial acetic acid.

Cool the solution to 0-5°C in an ice bath.

Add hydrogen peroxide (30% aq. solution, 1.5 equivalents) dropwise, maintaining the

internal temperature below 10°C.

After addition, allow the mixture to warm to room temperature and stir for 24 hours.

Monitor reaction completion via Thin Layer Chromatography (TLC).

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude 5-methylisoquinoline N-oxide.

Step 2: Chlorination of 5-Methylisoquinoline N-oxide

To the crude 5-methylisoquinoline N-oxide, add phosphorus oxychloride (POCl₃, 5-10

equivalents) as both the reagent and solvent.

Reflux the mixture with stirring for 1-2 hours. The reaction progress should be monitored by

TLC.

After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the

reaction mixture onto crushed ice.

Basify the acidic solution with a cold aqueous solution of sodium hydroxide or sodium

carbonate to pH > 8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate

gradient) to afford pure 1-Chloro-5-methylisoquinoline.

2.2. Causality and Mechanistic Rationale

The choice of phosphorus oxychloride (POCl₃) is critical. The N-oxide oxygen atom acts as a

nucleophile, attacking the phosphorus center of POCl₃. This forms an adduct which, after

rearrangement and elimination, introduces a chlorine atom at the C1 position—a position highly

activated by the electron-withdrawing nature of the positively charged nitrogen in the

intermediate. This mechanism is a variation of the Reissert reaction conditions.
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Start: 5-Methylisoquinoline

Step 1: N-Oxidation
Reagent: H₂O₂ / Acetic Acid

Intermediate:
5-Methylisoquinoline N-oxide

Step 2: Chlorination
Reagent: POCl₃ (reflux)

Quench, Extraction,
& Purification

Final Product:
1-Chloro-5-methylisoquinoline

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Chloro-5-methylisoquinoline.

Analytical Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

While a dedicated public spectral database for this specific compound is sparse, its structure

can be unequivocally confirmed by predicting the expected outcomes from standard analytical

techniques.

3.1. Mass Spectrometry (MS)
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Technique: Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular

weight and fragmentation patterns.

Expected Data:

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 177.

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak should be

observed at m/z ≈ 179 with an intensity of approximately one-third of the M⁺ peak,

corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a

crucial validation point.

Fragmentation: Common fragmentation pathways may include the loss of a chlorine

radical (Cl•) or hydrogen cyanide (HCN) from the heterocyclic ring.

3.2. Infrared (IR) Spectroscopy

Technique: IR spectroscopy identifies the functional groups present in the molecule based on

their vibrational frequencies.

Expected Data:

~3050-3100 cm⁻¹: C-H stretching vibrations from the aromatic rings.

~2920-2980 cm⁻¹: C-H stretching from the methyl (CH₃) group.

~1580-1650 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline

ring system.

~1000-1100 cm⁻¹: C-Cl stretching vibration.

The region below 1500 cm⁻¹ will contain complex fingerprint vibrations useful for

comparison against a known standard.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise atomic

connectivity of the molecule.
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Expected ¹H NMR Data (in CDCl₃, chemical shifts δ in ppm):

Aromatic Protons (5H): The five protons on the bicyclic ring system will appear in the

aromatic region, typically between δ 7.5 and 8.5 ppm. Their exact shifts and coupling

patterns (doublets, triplets, or multiplets) will depend on their position relative to the

nitrogen, chlorine, and methyl substituents. The proton at C8 is often shifted downfield due

to its proximity to the nitrogen lone pair.

Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group will

appear upfield, likely in the range of δ 2.4-2.7 ppm. The singlet nature indicates no

adjacent protons.

Expected ¹³C NMR Data (in CDCl₃, chemical shifts δ in ppm):

Aromatic Carbons (9 carbons): Multiple signals will be present in the δ 120-155 ppm

range. The carbon bearing the chlorine (C1) will be significantly affected and its chemical

shift will be a key identifier.

Quaternary Carbons: The spectrum will show several quaternary carbons (those without

attached protons), including C1, C5, and the bridgehead carbons, which can be confirmed

using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Methyl Carbon (1 carbon): A signal in the upfield region, typically δ 15-25 ppm, will

correspond to the methyl group carbon.

Applications in Research and Drug Development
1-Chloro-5-methylisoquinoline is not merely a laboratory curiosity; it is a valuable

intermediate in the synthesis of more complex molecules. Its structure is a privileged scaffold in

medicinal chemistry.

The chlorine atom at the C1 position is a versatile synthetic handle. It can be readily displaced

by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution

(SₙAr) reactions. This allows for the facile introduction of diverse functional groups, making it an

ideal building block for creating libraries of compounds for drug discovery screening. It is

specifically noted as an intermediate in the development of isoquinoline-based drugs with

potential antitumor, antimicrobial, and anti-inflammatory activities[2].
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Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Statements: Based on available data, 1-Chloro-5-methylisoquinoline is

classified with the following warnings[1]:

H303: May be harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a cool, dry place away from incompatible materials[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Chloro-5-methylisoquinoline | C10H8ClN | CID 640957 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1-Chloro-5-methylisoquinoline [myskinrecipes.com]

3. chemscene.com [chemscene.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1582998?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/640957
https://www.myskinrecipes.com/shop/en/isoquinoline-derivatives/160772-1-chloro-5-methylisoquinoline.html
https://www.benchchem.com/product/b1582998?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/640957
https://pubchem.ncbi.nlm.nih.gov/compound/640957
https://www.myskinrecipes.com/shop/en/isoquinoline-derivatives/160772-1-chloro-5-methylisoquinoline.html
https://www.chemscene.com/24188-79-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. PubChemLite - 1-chloro-5-methylisoquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]

5. prepchem.com [prepchem.com]

6. Thieme E-Books & E-Journals [thieme-connect.de]

To cite this document: BenchChem. [1-Chloro-5-methylisoquinoline molecular structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582998#1-chloro-5-methylisoquinoline-molecular-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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